molecular formula C13H14N2OS B3056396 1-(4-Methyl-2-(4-toluidino)-1,3-thiazol-5-yl)-1-ethanone CAS No. 71047-48-8

1-(4-Methyl-2-(4-toluidino)-1,3-thiazol-5-yl)-1-ethanone

Cat. No. B3056396
CAS RN: 71047-48-8
M. Wt: 246.33 g/mol
InChI Key: USXHFWPMWDRNAX-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-(4-toluidino)-1,3-thiazol-5-yl)-1-ethanone, also known as MTT, is a yellow crystalline powder that is commonly used as a colorimetric assay for the measurement of cell viability and proliferation. MTT is a thiazolyl blue tetrazolium bromide that is converted to formazan by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells in the sample, making MTT a valuable tool for cell-based assays.

Scientific Research Applications

properties

IUPAC Name

1-[4-methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-8-4-6-11(7-5-8)15-13-14-9(2)12(17-13)10(3)16/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXHFWPMWDRNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354297
Record name 7R-0250
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-2-(4-toluidino)-1,3-thiazol-5-yl)-1-ethanone

CAS RN

71047-48-8
Record name 7R-0250
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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